molecular formula C12HBr4Cl3O2 B14334204 4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene CAS No. 107207-40-9

4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene

Cat. No.: B14334204
CAS No.: 107207-40-9
M. Wt: 603.1 g/mol
InChI Key: GGGOEOFQVHUYQT-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an oxanthrene core. The presence of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of an oxanthrene precursor. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine gas, along with catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new chemical bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxanthrene compounds.

Scientific Research Applications

4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as flame retardants and polymers, due to its halogen content and stability.

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms can form strong interactions with biomolecules, potentially disrupting their normal functions. For example, it may inhibit enzyme activity by binding to active sites or interfere with cellular processes by integrating into cell membranes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4,6,7,8-Tetrabromo-1,2,3-trichlorooxanthrene can be compared with other halogenated oxanthrene derivatives, such as:

  • 4,5,6,7-Tetrabromo-1,2,3-trichlorooxanthrene
  • 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo-p-dioxin

These similar compounds share structural features but differ in the position and number of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

107207-40-9

Molecular Formula

C12HBr4Cl3O2

Molecular Weight

603.1 g/mol

IUPAC Name

4,6,7,8-tetrabromo-1,2,3-trichlorodibenzo-p-dioxin

InChI

InChI=1S/C12HBr4Cl3O2/c13-2-1-3-10(5(15)4(2)14)21-11-6(16)7(17)8(18)9(19)12(11)20-3/h1H

InChI Key

GGGOEOFQVHUYQT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Cl)Cl)Cl

Origin of Product

United States

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